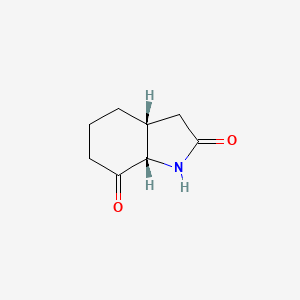
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is a chemical compound that belongs to the class of indole derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
作用機序
The mechanism of action of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the expression of various oncogenes, including c-Myc and Cyclin D1, which are known to promote cancer cell growth and proliferation.
生化学的および生理学的効果
((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that promote apoptosis. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, which are known to promote cancer cell growth and proliferation.
実験室実験の利点と制限
One of the advantages of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is its high potency against cancer cells. It has been shown to exhibit cytotoxic effects on various cancer cell lines at low concentrations. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is relatively easy to synthesize, making it readily available for scientific research purposes.
One of the limitations of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is its potential toxicity to normal cells. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is relatively unstable in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the scientific research of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione. One potential direction is the development of new derivatives of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione with improved potency and selectivity against cancer cells. Another direction is the investigation of the potential applications of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione in other fields, such as agriculture and materials science. Finally, further studies are needed to elucidate the mechanism of action of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione and its potential toxicity to normal cells, which may provide valuable insights into its therapeutic potential.
合成法
The synthesis of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves the reaction of 3-(2-bromoethyl)-1H-indole with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. The reaction yields the desired product in good yield and high purity. This method has been widely used in the synthesis of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione for scientific research purposes.
科学的研究の応用
((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
特性
IUPAC Name |
(3aR,7aS)-3,3a,4,5,6,7a-hexahydro-1H-indole-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h5,8H,1-4H2,(H,9,11)/t5-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGAFYBSPPWHQK-XRGYYRRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N[C@@H]2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

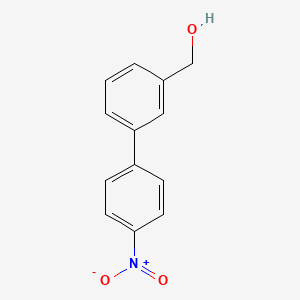
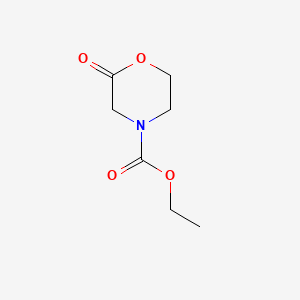
![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)
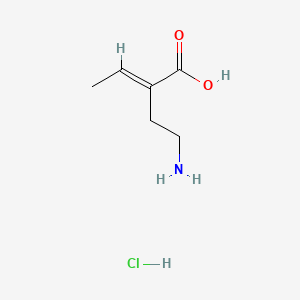
![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
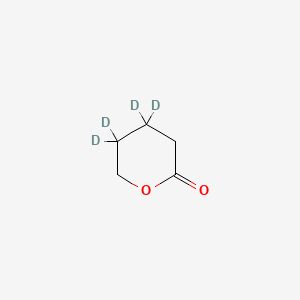
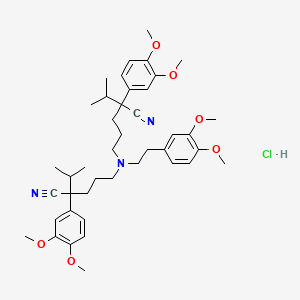
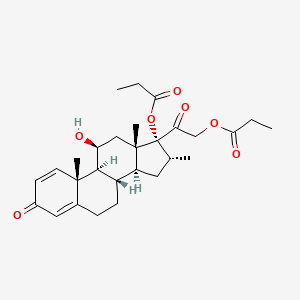
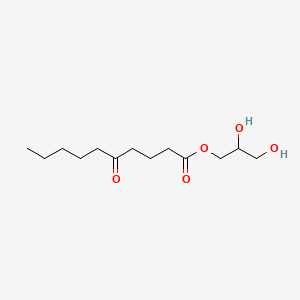
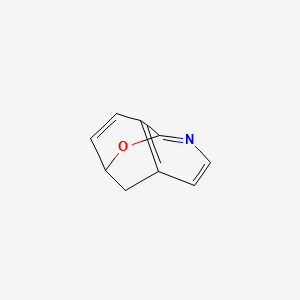
![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)